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Chemical Properties of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

The table below summarizes the key identifiers and estimated physicochemical properties for Benzyl

Decanoate found in the search results.

Property Value Notes / Source

CAS Number 42175-41-7 [1]

Molecular C17H2602 [1]

Formula

Molecular Weight 262.39262 g/mol [1]

XLogP3 5.70 (estimated) This is an atom-additive computational estimate
[1].

log P (olw) 6.180 (estimated) An alternative partition coefficient estimate [1].

Water Solubility 0.1487 mg/L @ 25 °C (est) Classified as insoluble in water [1]

Physical State White solid (est) [1]

Category Flavor and fragrance [1]

agent

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s520949?utm_src=pdf-body
https://www.smolecule.com/products/s520949?utm_src=pdf-interest
https://www.smolecule.com/products/s520949?utm_src=pdf-body
https://www.smolecule.com/products/s520949?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.thegoodscentscompany.com/data/rw1412231.html
https://www.smolecule.com/products/s520949?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Understanding Partition Coefficients and XLogP3

For your research context, here is essential background on the reported data:

e What is XLogP3? XLogP3 is an atom-additive method for calculating the octanol/water partition
coefficient (logP) [2]. It predicts the logP value for a compound by summing the contributions from its
component atoms and applying specific correction factors [2]. A higher XLogP3 value indicates a
more hydrophobic (lipophilic) molecule, while a lower value suggests higher water solubility [2].

o Data Reliability: The XLogP3 value of 5.70 for Benzyl Decanoate is explicitly noted as an estimate,
which is typical for computationally predicted properties [1]. One analysis found that XLogP3 has a
root-mean-square deviation (RMSD) of approximately 0.4 log units from experimental data, indicating
good but not perfect accuracy [3].

¢ Interpretation of the Value: A XLogP3 of 5.70 confirms that Benzyl Decanoate is a highly

lipophilic compound. This property suggests it would readily partition into lipid bilayers and fatty
tissues and has a high potential for bioaccumulation [4].

XLogP3 Calculation Workflow

While the search results do not provide a wet-lab protocol for measuring the logP of Benzyl Decanoate, they
detail the computational logic behind the XLogP3 method. The following diagram illustrates this atom-

additive approach:
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Diagram of the atom-additive XLogP3 calculation methodology.

Suggestions for Further Research

To build a more complete technical dossier on Benzyl Decanoate, you could pursue the following avenues:

¢ Find Experimental Data: Search specialized chemical databases like PubChem, SciFinder, or

Reaxys for experimentally measured logP values and published analytical data (e.g., NMR, MS
spectra) to validate the computational estimates.

Investigate Applications: The primary application identified is as a flavor and fragrance agent [1].
Research into its use in perfumery or food science may yield more information on its synthesis and
handling.

Explore Related Compounds: The provided data includes a list of similar esters (e.g., ethyl
decanoate, phenethyl decanoate) [1]. Studying these can offer insights into structure-property
relationships within this chemical family.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s520949?utm_src=pdf-bulk
https://www.smolecule.com/products/s520949?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

